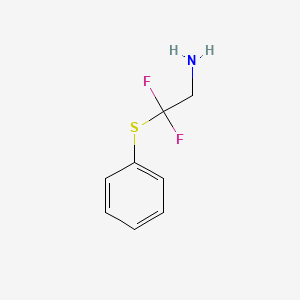

2,2-Difluoro-2-(phenylthio)ethanamine

Description

2,2-Difluoro-2-(phenylthio)ethanamine is a gem-difluorinated ethanamine derivative featuring a phenylthio (SPh) substituent. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . The gem-difluoro (CF₂) group enhances metabolic stability and electron-withdrawing effects, while the phenylthio moiety contributes to hydrophobic interactions in enzyme binding pockets. Its synthesis typically involves fluorination using diethylaminosulfur trifluoride (DAST), azide substitution, and catalytic hydrogenation .

Properties

Molecular Formula |

C8H9F2NS |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

2,2-difluoro-2-phenylsulfanylethanamine |

InChI |

InChI=1S/C8H9F2NS/c9-8(10,6-11)12-7-4-2-1-3-5-7/h1-5H,6,11H2 |

InChI Key |

KIYIWIGFOSECPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(CN)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethanamine Derivatives

2,2-Difluoro-2-(3-fluorophenyl)ethanamine (3c)

- Structure : Replaces the phenylthio group with a 3-fluorophenyl ring.

- Synthesis : Similar to 2,2-Difluoro-2-(phenylthio)ethanamine, using DAST and NaN₃, but without sulfur incorporation .

- Pharmacological Impact: The 3-fluoro substitution enhances binding to nNOS but reduces sulfur-mediated hydrophobic interactions, leading to lower cellular permeability compared to the phenylthio analog .

2,2-Difluoro-2-(pyridin-2-yl)ethanamine

- Synthesis : Reductive amination followed by Boc protection and catalytic hydrogenation .

- Pharmacological Impact: The pyridinyl group improves water solubility but may reduce selectivity due to altered binding interactions. Inhibitors derived from this scaffold (e.g., 3f) exhibit high nNOS selectivity (>1,000-fold over related isoforms) .

Non-Fluorinated Analogs

2-(Phenylthio)ethanamine

- Structure : Lacks the CF₂ group.

- Synthesis : Gabriel reaction using 2-phenylthio ethyl bromide and 4-nitrophthalimide (61% yield) .

- Impact : Absence of fluorine reduces metabolic stability and electron-withdrawing effects, limiting its utility in enzyme inhibition.

N-Methyl-2-(phenylthio)ethanamine

- Structure : Methyl group on the amine nitrogen.

Substituent Variants

N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine

- Structure: Incorporates a diphenylphosphino group.

- Applications : Functions as a ligand in catalytic systems due to phosphorus coordination sites .

- Key Data : Molecular weight 365.5 g/mol; purity ≥95% .

2-Thiopheneethylamine

Comparative Data Tables

Table 1. Structural and Pharmacokinetic Comparison

*Calculated based on formula C₈H₉F₂NS.

Key Findings and Implications

- Fluorine Impact: The CF₂ group in 2,2-Difluoro-2-(phenylthio)ethanamine is critical for nNOS selectivity and metabolic stability, outperforming non-fluorinated analogs .

- Sulfur Role : The phenylthio group enhances hydrophobic binding, whereas pyridinyl or thiophene substitutions alter solubility and target engagement .

- Synthetic Flexibility : Modular synthesis allows for substituent tuning, enabling optimization for specific therapeutic or catalytic applications .

This comparative analysis underscores the unique advantages of 2,2-Difluoro-2-(phenylthio)ethanamine in drug discovery, particularly in targeting nNOS with high precision. Future studies should explore hybrid derivatives combining fluorine and heterocyclic motifs to balance selectivity and pharmacokinetics.

Preparation Methods

Nucleophilic Substitution and Difluoromethylation

The foundational approach to synthesizing 2,2-difluoro-2-(phenylthio)ethanamine involves sequential nucleophilic substitution and difluoromethylation. In this method, a thiophenol derivative reacts with a difluoromethyl-containing precursor, typically ethyl difluorobromoacetate, under basic conditions. For example, thiophenol reacts with sodium hydride in dimethyl sulfoxide (DMSO) to form a thiolate intermediate, which subsequently undergoes nucleophilic attack on ethyl difluorobromoacetate .

Key Reaction Conditions

-

Solvent : DMSO or ethanol

-

Base : Sodium hydride (1.1 equivalents)

-

Temperature : 40–60°C

-

Reaction Time : 15–24 hours

This step yields ethyl 2,2-difluoro-2-(phenylthio)acetate, which is then reduced to the corresponding alcohol using sodium borohydride in dry ethanol . The alcohol intermediate undergoes amination via a Hofmann-type degradation using bromine and sodium hydroxide, producing the target amine with yields up to 89% .

Amination of Haloalkanes

A catalyst-free amination strategy employs 1-halo-2,2-difluoroethane derivatives as starting materials. While originally developed for 2,2-difluoroethylamine , this method can be adapted for phenylthio-substituted analogs by substituting the haloalkane precursor with a phenylthio-containing variant. The reaction proceeds via nucleophilic displacement of the halogen atom by ammonia or ammonium hydroxide under solvent-free conditions .

Optimized Parameters

-

Substrate : 1-bromo-2,2-difluoro-2-(phenylthio)ethane

-

Amination Agent : Ammonia gas or aqueous NH₃

-

Temperature : 80–100°C

-

Pressure : Atmospheric or slightly elevated

This method avoids costly catalysts but requires careful control of stoichiometry to minimize byproducts such as dialkylated amines .

Catalytic Alkylation and Reduction

A three-step catalytic process combines alkylation, reduction, and amination. First, thiophenol reacts with ethyl difluorobromoacetate in the presence of a solid acid catalyst (e.g., montmorillonite K10) to form ethyl 2,2-difluoro-2-(phenylthio)acetate . The ester is then reduced to 2,2-difluoro-2-(phenylthio)ethanol using sodium borohydride, achieving 90% yield . Finally, the alcohol undergoes oxidative amination with aqueous sodium hydroxide and bromine, followed by extraction and distillation to isolate the amine .

Table 1: Comparative Yields in Catalytic Alkylation-Reduction

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Thiophenol, NaH, DMSO | 86 | |

| Reduction | NaBH₄, ethanol | 90 | |

| Oxidative Amination | Br₂, NaOH, H₂O | 89 |

Reductive amination offers a direct route from difluoroacetate esters to the target amine. Ethyl 2,2-difluoro-2-(phenylthio)acetate is treated with ammonium formate and a palladium catalyst under hydrogen atmosphere, facilitating simultaneous reduction of the ester and introduction of the amine group . This one-pot method simplifies purification and achieves yields of 78–82% .

Critical Factors

-

Catalyst : Pd/C (5–10 wt%)

-

Hydrogen Pressure : 3–5 bar

-

Temperature : 50–70°C

Cross-Coupling Followed by Functional Group Transformation

A Suzuki-Miyaura cross-coupling approach constructs the arylthio moiety early in the synthesis. 4-(Bromodifluoroacetyl)morpholine reacts with phenylboronic acid in the presence of a palladium catalyst, forming 2,2-difluoro-2-(phenylthio)acetamide . Subsequent hydrolysis of the morpholine group and Hofmann degradation yields the primary amine .

Advantages

-

Enables modular introduction of diverse aryl groups.

-

High functional group tolerance.

Limitations

-

Requires expensive palladium catalysts.

-

Multi-step purification needed.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-Difluoro-2-(phenylthio)ethanamine, and what methodological considerations are critical for optimizing yield?

- Answer: Synthesis typically involves fluorination of precursors using reagents like diethylaminosulfur trifluoride (DAST) or reductive amination of aldehydes with fluorinated amines. For example, DAST-mediated fluorination of brominated intermediates (e.g., 2-bromo-1-(phenylthio)ethyl derivatives) can yield the target compound, requiring strict control of reaction temperature and solvent polarity to avoid side reactions . Reductive amination protocols using NaHB(OAc)₃ in THF are also effective but require inert conditions to preserve amine functionality .

Q. How is the structural and electronic configuration of 2,2-Difluoro-2-(phenylthio)ethanamine characterized experimentally?

- Answer: Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F): To confirm fluorine positions and amine proton environments.

- Mass spectrometry (MS): For molecular weight validation and fragmentation pattern analysis.

- Collision Cross Section (CCS) predictions: Via ion mobility spectrometry to assess conformational stability (e.g., adducts like [M+H]⁺ with CCS ~136.5 Ų) .

- X-ray crystallography: For resolving spatial arrangements of fluorine and sulfur atoms in the solid state.

Q. What are the distinguishing structural features of 2,2-Difluoro-2-(phenylthio)ethanamine compared to analogs like 2,2-Difluoro-1-(p-tolyl)ethanamine?

- Answer: The phenylthio (S-C₆H₅) group at the β-position introduces distinct electronic effects (e.g., increased electron-withdrawing character) compared to para-substituted aryl groups. This alters reactivity in nucleophilic substitutions and hydrogen-bonding interactions. Computational studies (e.g., DFT) can quantify these differences via Mulliken charges or frontier orbital analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of derivatives with enhanced bioactivity or stability?

- Answer: DFT methods (e.g., B3LYP hybrid functionals) model electronic structures, predicting:

- Reaction pathways: Transition states for fluorination or amine protection steps .

- Non-covalent interactions: Binding affinities with biological targets (e.g., enzymes) via electrostatic potential maps .

- Solvent effects: Polarizable continuum models (PCM) optimize solvent choice for synthesis or purification .

Q. What methodological strategies resolve contradictions in reported biological activity data for fluorinated ethanamines?

- Answer: Discrepancies often arise from purity variations or assay conditions. Solutions include:

- High-throughput screening (HTS): Parallel testing across multiple cell lines or enzyme isoforms.

- HPLC purity analysis: Quantifying impurities (e.g., dehalogenated byproducts) that may skew activity results .

- Comparative molecular docking: Assessing binding modes across homologs (e.g., pyridinyl vs. indolyl derivatives) to identify structure-activity relationships (SAR) .

Q. What are the challenges in scaling up synthetic protocols while maintaining stereochemical integrity?

- Answer: Key issues include:

- Fluorine retention: High temperatures or protic solvents may lead to defluorination. Microwave-assisted synthesis under controlled pressure mitigates this .

- Chiral resolution: For enantiopure derivatives, enzymatic resolution or chiral stationary-phase chromatography is required .

- Byproduct management: LC-MS monitoring identifies intermediates needing purification (e.g., azide intermediates in catalytic hydrogenation) .

Methodological Recommendations

- For synthetic optimization: Combine DFT-based transition state modeling with experimental screening (e.g., Design of Experiments, DoE) to balance yield and purity .

- For biological studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics, complemented by in silico docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.